REACTION_SMILES
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[CH3:10][O:11][C:12](=[O:13])[c:14]1[c:15]([CH2:20][Cl:21])[n:16][cH:17][cH:18][cH:19]1.[CH:22]([N:23]([CH3:24])[CH3:25])=[O:26].[H-:1].[Na+:2].[nH:3]1[c:4]([CH:8]=[O:9])[cH:5][cH:6][cH:7]1>>[n:3]1([CH2:20][c:15]2[c:14]([C:12]([O:11][CH3:10])=[O:13])[cH:19][cH:18][cH:17][n:16]2)[c:4]([CH:8]=[O:9])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccnc1CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc[nH]1
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Name
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Type
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product
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Smiles
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COC(=O)c1cccnc1Cn1cccc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |